molecular formula C9H8ClN B1422766 2-(2-Chloro-3-methylphenyl)acetonitrile CAS No. 200214-73-9

2-(2-Chloro-3-methylphenyl)acetonitrile

Cat. No.: B1422766
CAS No.: 200214-73-9
M. Wt: 165.62 g/mol
InChI Key: MFHAQCHUICRIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol . It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 2-chloro-3-methylphenyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylphenyl)acetonitrile typically involves the reaction of 2-chloro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the acetonitrile derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-3-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The chloro and nitrile groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)acetonitrile
  • 2-(3-Chlorophenyl)acetonitrile
  • 2-(4-Chlorophenyl)acetonitrile
  • 2-(2-Methylphenyl)acetonitrile

Uniqueness

2-(2-Chloro-3-methylphenyl)acetonitrile is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties compared to other similar compounds, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-(2-chloro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHAQCHUICRIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-3-methylphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-3-methylphenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-3-methylphenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-3-methylphenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-3-methylphenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-3-methylphenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.